molecular formula C11H18BNO5S B1408095 (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874459-69-5

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408095
CAS No.: 874459-69-5
M. Wt: 287.15 g/mol
InChI Key: LLWKYPQKXDZYMQ-UHFFFAOYSA-N
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Description

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a phenyl ring substituted with a methoxy group, a tert-butylsulfamoyl group, and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modulate enzyme activity and other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the methoxy and tert-butylsulfamoyl groups.

    4-Methoxyphenylboronic Acid: Similar to (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid but lacks the tert-butylsulfamoyl group.

    (3-(N-(tert-butyl)sulfamoyl)phenyl)boronic Acid: Similar but lacks the methoxy group.

Uniqueness

This compound is unique due to the presence of both the methoxy and tert-butylsulfamoyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKYPQKXDZYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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